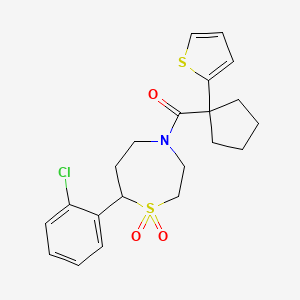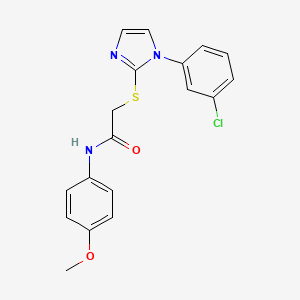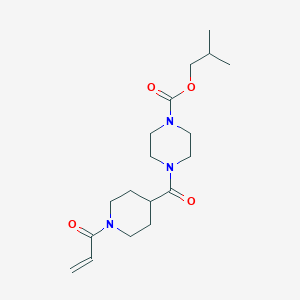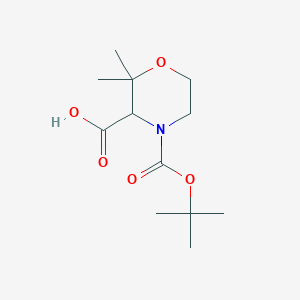
Acetato de metilo (4-metoxifenoxi-3-nitro)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-methoxy-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO6. It is a crystalline solid with a molecular weight of 241.20 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Methyl (4-methoxy-3-nitrophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (4-methoxy-3-nitrophenoxy)acetate can be synthesized through several methods. One common approach involves the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone, which is then reacted with methyl chloroacetate in the presence of a base to yield the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate, with the reaction being carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of methyl (4-methoxy-3-nitrophenoxy)acetate may involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-methoxy-3-nitrophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation: 4-amino-3-methoxyphenoxyacetic acid.
Reduction: 4-methoxy-3-nitrophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of methyl (4-methoxy-3-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active phenoxyacetic acid derivative, which can then exert its effects on target enzymes and receptors .
Comparación Con Compuestos Similares
Methyl (4-methoxy-3-nitrophenoxy)acetate can be compared with other similar compounds such as:
Methyl (2-methoxy-4-nitrophenoxy)acetate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-methoxy-3-nitroacetophenone: A precursor in the synthesis of methyl (4-methoxy-3-nitrophenoxy)acetate, with distinct chemical properties and applications.
The uniqueness of methyl (4-methoxy-3-nitrophenoxy)acetate lies in its specific substitution pattern, which imparts unique reactivity and selectivity, making it valuable for targeted applications in research and industry.
Propiedades
IUPAC Name |
methyl 2-(4-methoxy-3-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-4-3-7(5-8(9)11(13)14)17-6-10(12)16-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPOLRNVHKOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2567046.png)
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-methylquinoline-2-carboxylate](/img/structure/B2567049.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2567053.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2567054.png)
![1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2567055.png)


![2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B2567058.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2567061.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2567062.png)
